4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid
CAS No.: 1046123-34-5
Cat. No.: VC6151388
Molecular Formula: C15H14N2O4
Molecular Weight: 286.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046123-34-5 |
|---|---|
| Molecular Formula | C15H14N2O4 |
| Molecular Weight | 286.287 |
| IUPAC Name | 4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H14N2O4/c18-10-7-13(15(20)21)17(8-10)14(19)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,10,13,18H,7-8H2,(H,20,21) |
| Standard InChI Key | RKTLPZKLLRRSPC-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle providing conformational flexibility.
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Quinoline-2-carbonyl group: A bicyclic aromatic system fused to a carbonyl group, enabling π-π stacking and hydrogen-bonding interactions .
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4-Hydroxy substituent: A polar hydroxyl group at the pyrrolidine’s 4-position, influencing solubility and hydrogen-bonding capacity.
Stereochemical analysis confirms the presence of two diastereomers due to the chiral centers at C2 and C4 of the pyrrolidine ring. X-ray crystallography and NMR studies reveal a trans configuration between the hydroxyl and carboxylic acid groups in the predominant diastereomer .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from trans-4-hydroxy-L-proline and quinoline-2-carboxylic acid derivatives :
Step 1: Protection of the amino group in trans-4-hydroxy-L-proline using p-nitrobenzyl chloroformate under alkaline conditions (0–5°C, pH 9–10), yielding a 93% isolated product .
Step 2: Condensation with quinoline-2-carbonyl chloride in dichloromethane, catalyzed by triethylamine at -15°C, achieving 80–92% yields .
Step 3: Deprotection via hydrogenolysis or acidic hydrolysis to unmask the carboxylic acid group.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| 1 | p-Nitrobenzyl chloroformate | 0–5°C | 93% | |
| 2 | Quinoline-2-carbonyl chloride | -15°C | 80% | |
| 3 | HCl (concentrated) | 25°C | 95% |
Purification and Characterization
Post-synthetic purification employs recrystallization from ethanol-water mixtures, followed by chromatographic separation of diastereomers. Structural confirmation utilizes:
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1H/13C NMR: Distinct signals for the quinoline aromatic protons (δ 8.1–8.9 ppm) and pyrrolidine methylene groups (δ 2.7–3.5 ppm).
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Mass Spectrometry: ESI-MS ([M+H]+ at m/z 287.1) aligns with the molecular formula.
Physicochemical Properties
Acid-Base Behavior
The compound exhibits two ionizable groups:
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Carboxylic acid (pKa ≈ 2.8): Predominantly deprotonated at physiological pH .
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Quinoline nitrogen (pKa ≈ 4.9): Partially protonated in acidic environments .
Table 2: Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| LogP (octanol-water) | 1.94–2.32 | Computational |
| Aqueous solubility | 12.7 mg/mL | Shake-flask (pH 7.4) |
| Melting point | 134–135.5°C | Differential scanning calorimetry |
The moderate LogP values suggest balanced lipophilicity, facilitating membrane permeability while retaining water solubility for bioavailability .
Biological Activities and Mechanisms
Antibacterial Efficacy
Structural analogs of 4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid demonstrate broad-spectrum activity against Gram-positive pathogens:
Mechanistic studies propose inhibition of DNA gyrase and topoisomerase IV, analogous to fluoroquinolones . The quinoline moiety intercalates into DNA, while the pyrrolidine-carboxylic acid group chelates magnesium ions essential for enzyme function .
Table 3: Biological Activity Profile
| Target | Activity (IC50/MIC) | Model System | Source |
|---|---|---|---|
| S. aureus | 2–4 µg/mL | Broth microdilution | |
| EGFR kinase | 9.8 nM | Molecular docking | |
| MCF-7 cells | 18.7 µM | MTT assay |
Research Frontiers and Challenges
Diastereomer-Specific Activity
Recent work highlights divergent bioactivity between diastereomers:
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The (2S,4R)-diastereomer shows 3-fold greater antibacterial potency than (2R,4S).
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Enantioselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) is under investigation to access pure stereoisomers .
Prodrug Development
To enhance oral bioavailability, prodrug strategies are being explored:
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